1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its high efficiency and regioselectivity .
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Synthetic Route
Step 1: Synthesis of the azide precursor by reacting naphthalene-1-carbonyl chloride with sodium azide.
Step 2: Preparation of the alkyne precursor by reacting azetidine with propargyl bromide.
Step 3: The azide and alkyne precursors undergo CuAAC to form the triazole ring.
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Reaction Conditions
- The CuAAC reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
- The reaction is performed in a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.
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Industrial Production
Chemical Reactions Analysis
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
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Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
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Substitution
- The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted triazoles.
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Common Reagents and Conditions
- Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and halogenated compounds (e.g., bromoalkanes).
- Reactions are usually carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Scientific Research Applications
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in click chemistry for the synthesis of bioconjugates and polymers .
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Biology
- Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
- Studied for its interactions with biomolecules, including proteins and nucleic acids .
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Medicine
- Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
- Evaluated for its antimicrobial properties against various bacterial and fungal strains .
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Industry
- Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
- Applied in the synthesis of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- The compound targets enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular processes.
- It can also bind to nucleic acids, affecting gene expression and replication .
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Pathways Involved
- In cancer cells, the compound inhibits signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis and reduced cell proliferation.
- In microbial cells, it disrupts cell wall synthesis and protein function, resulting in cell death .
Comparison with Similar Compounds
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1,2,3-Triazole: A basic triazole structure with similar chemical properties but lacks the additional functional groups present in the target compound.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different chemical reactivity and biological activity.
Naphthalene Derivatives: Compounds containing the naphthalene ring but without the azetidine and triazole rings.
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Uniqueness
- The presence of the naphthalene, azetidine, and triazole rings in a single molecule provides unique chemical and biological properties.
- The compound’s ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable research target .
Properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-14-4-1-2-6-15(14)16)20-10-13(11-20)12-21-9-8-18-19-21/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTITUUKWROWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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